2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine
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Overview
Description
2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a methoxy group at the 2-position and a pyrrolidin-1-yl carbonyl group at the 6-position of the pyridine ring. It is known for its potential biological activity and applications in various fields of scientific research .
Preparation Methods
The synthesis of 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and pyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or sodium hydride.
Synthetic Route:
Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and may exhibit similar biological activities.
Methoxypyridine Derivatives: Compounds with a methoxy group on the pyridine ring, such as 2-methoxypyridine, may have comparable chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H14N2O2
- Molecular Weight : 206.2411 g/mol
- CAS Number : 1790318-77-2
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine and pyrrole possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for some related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus, suggesting a strong potential for development as antibacterial agents .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | MRSA | TBD |
Related Pyrrole Derivative | Staphylococcus aureus | 3.12 |
Vancomycin | MRSA | 0.5–1 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interaction with bacterial cell wall synthesis pathways or inhibition of specific enzymes critical for bacterial survival. Studies on related pyrrole derivatives suggest that they may disrupt protein-protein interactions essential for bacterial growth and replication .
Study on Antibacterial Efficacy
A study published in MDPI explored the efficacy of various pyrrole derivatives against resistant bacterial strains. The findings highlighted that structural modifications significantly impacted antibacterial potency, with some derivatives outperforming traditional antibiotics like vancomycin .
In Vitro Evaluation
Another investigation assessed the in vitro activity of several pyridine derivatives, including those similar to this compound, against Mycobacterium tuberculosis. Results indicated that certain modifications led to enhanced activity, with MIC values reaching as low as 5 μM for some compounds .
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-6-4-5-9(12-10)11(14)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZMMMIZDMNAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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